6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of a class of boron-based heterocycles known for their potential pharmacological activities, including anticancer properties
Preparation Methods
The synthesis of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of boron-based compounds. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Scientific Research Applications
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used in the synthesis of other boron-based heterocycles and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study for potential therapeutic applications.
Medicine: Research has shown that boron-based compounds, including this one, have potential anticancer properties.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For example, it may target hypoxia-inducing factor-1 (HIF-1), a key player in tumor hypoxia, thereby inhibiting cancer cell survival and proliferation . The compound’s boron atom can form stable complexes with various biomolecules, enhancing its biological activity.
Comparison with Similar Compounds
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-based heterocycles, such as:
Benzo[c][1,2,5]oxadiazoles: These compounds also contain boron and have similar pharmacological activities, including anticancer properties.
Benzo[c][1,2,5]thiadiazoles: Another class of boron-based heterocycles with potential therapeutic applications.
Properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOKJYHLICDJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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